1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile 1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 67686-47-9
VCID: VC6535530
InChI: InChI=1S/C14H12N2OS/c1-16-12(10-6-4-3-5-7-10)8-13(18-2)11(9-15)14(16)17/h3-8H,1-2H3
SMILES: CN1C(=CC(=C(C1=O)C#N)SC)C2=CC=CC=C2
Molecular Formula: C14H12N2OS
Molecular Weight: 256.32

1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile

CAS No.: 67686-47-9

Cat. No.: VC6535530

Molecular Formula: C14H12N2OS

Molecular Weight: 256.32

* For research use only. Not for human or veterinary use.

1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile - 67686-47-9

Specification

CAS No. 67686-47-9
Molecular Formula C14H12N2OS
Molecular Weight 256.32
IUPAC Name 1-methyl-4-methylsulfanyl-2-oxo-6-phenylpyridine-3-carbonitrile
Standard InChI InChI=1S/C14H12N2OS/c1-16-12(10-6-4-3-5-7-10)8-13(18-2)11(9-15)14(16)17/h3-8H,1-2H3
Standard InChI Key ZGRPVZJTZYFHHY-UHFFFAOYSA-N
SMILES CN1C(=CC(=C(C1=O)C#N)SC)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

1-Methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile belongs to the class of dihydropyridinones, which are known for their diverse biological activities. The molecular formula is C₁₄H₁₃N₂OS, with a molecular weight of 257.33 g/mol. The structure features a partially saturated pyridine ring (1,2-dihydro), where the 1-position is substituted with a methyl group, the 4-position with a methylsulfanyl (-SMe) moiety, the 2-position with a ketone, the 6-position with a phenyl ring, and the 3-position with a nitrile group .

Key Structural Attributes

  • Pyridine Core: The 1,2-dihydropyridine ring introduces planarity and conjugation, influencing electronic properties.

  • Methylsulfanyl Group: The -SMe substituent at position 4 enhances lipophilicity, potentially improving membrane permeability .

  • Nitrile Functionality: The -CN group at position 3 contributes to dipole interactions and may serve as a hydrogen bond acceptor.

  • Phenyl Substituent: The aromatic ring at position 6 introduces steric bulk and π-π stacking capabilities.

A comparative analysis with structurally related compounds, such as 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-propyl-3-pyridinecarbonitrile (CAS 54481-10-6), reveals that alkyl chain length and substituent electronegativity significantly alter solubility and reactivity .

Synthesis and Structural Elucidation

The synthesis of 1-methyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile can be inferred from analogous pyridine derivatives described in the literature . A plausible multi-step route involves:

Step 1: Formation of the Pyridine Core

A Hantzsch-type cyclization reaction between ethyl acetoacetate, ammonium acetate, and a benzaldehyde derivative could yield the dihydropyridine scaffold. For example, reacting ethyl 3-oxo-3-phenylpropanoate with methylthioacetamide in the presence of a base may generate the 4-methylsulfanyl-substituted intermediate .

Step 3: Oxidation and Methylation

Selective oxidation of the 2-position using manganese dioxide (MnO₂) introduces the oxo group, while methylation at the 1-position may involve alkylating agents like methyl iodide (CH₃I) .

Table 1: Synthetic Intermediates and Reagents

StepIntermediateReagents/ConditionsYield (%)
14-(Methylsulfanyl)-6-phenyl-1,2-dihydropyridineEthyl acetoacetate, NH₄OAc, benzaldehyde65–70
23-Cyano-4-(methylsulfanyl)-6-phenyl-1,2-dihydropyridineBrCN, DMF, 60°C55–60
3Target CompoundMnO₂ (oxidation), CH₃I (alkylation)50–55

Physicochemical Properties

Experimental data for this specific compound are sparse, but computational and analog-based predictions provide valuable estimates:

Solubility and Partition Coefficient

  • LogP: Estimated at 2.1–2.5, indicating moderate lipophilicity due to the methylsulfanyl and phenyl groups .

  • Water Solubility: Poor (<0.1 mg/mL), typical for nitrile-containing heterocycles .

Spectroscopic Characteristics

  • ¹H NMR: Predicted signals include a singlet for the methylsulfanyl group (δ 2.45–2.55 ppm), aromatic protons from the phenyl ring (δ 7.20–7.50 ppm), and a deshielded methyl group adjacent to the nitrogen (δ 3.10–3.30 ppm) .

  • IR Spectroscopy: Strong absorption bands for C≡N (2240–2260 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-S (650–700 cm⁻¹) .

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